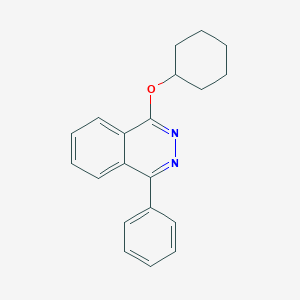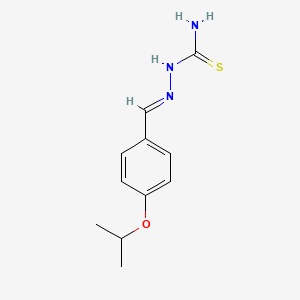![molecular formula C15H23N3O B3832872 [8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile](/img/structure/B3832872.png)
[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile
描述
[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile, also known as DAU 5884, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. [8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile 5884 binds to the glycine site on the NMDA receptor, thereby preventing the activation of the receptor by glutamate. This results in a decrease in calcium influx into the cell, which is responsible for the excitotoxicity associated with NMDA receptor activation.
Biochemical and Physiological Effects
Studies have shown that this compound 5884 can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to have neuroprotective effects, reducing the extent of brain damage in animal models of stroke. Additionally, this compound 5884 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using [8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile 5884 in lab experiments is its high selectivity for the glycine site on the NMDA receptor, which reduces the risk of off-target effects. However, one limitation is that this compound 5884 has a relatively short half-life, which may require frequent dosing in in vivo experiments.
未来方向
There are several potential future directions for research on [8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile 5884. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for traumatic brain injury and stroke. Additionally, further research could investigate the anti-inflammatory properties of this compound 5884 and its potential as a treatment for inflammatory diseases. Finally, the development of analogs of this compound 5884 with improved pharmacokinetic properties could expand its potential applications.
科学研究应用
[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile 5884 has been studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound 5884 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(10,10-dimethyl-1-prop-2-ynyl-9-oxa-1,4-diazaspiro[5.5]undecan-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-7-18-10-9-17(8-6-16)13-15(18)5-11-19-14(2,3)12-15/h1H,5,7-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPKMRDFYONWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CN(CCN2CC#C)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3832793.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832805.png)
![N-[1-[(methylamino)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832812.png)

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B3832833.png)
![N-[4-(1-piperidinylsulfonyl)-1-naphthyl]benzamide](/img/structure/B3832839.png)

![N-{4-[(allylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B3832847.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3832857.png)

![2-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethylethanaminium iodide](/img/structure/B3832886.png)
![ethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylate](/img/structure/B3832892.png)
![4-(2-phenyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B3832902.png)
